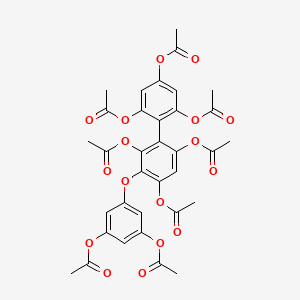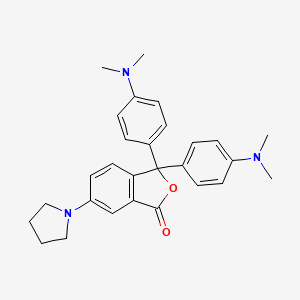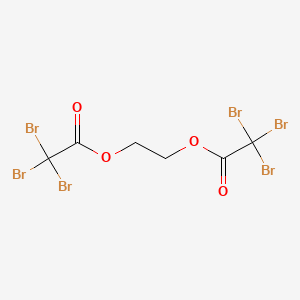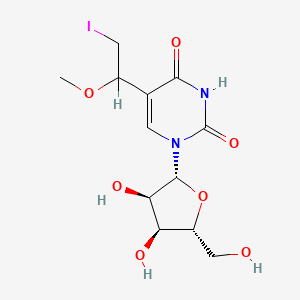
3-O-beta-D-glucopyranuronosyl-beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucuronic acid-galactose (Glca-gal) is a disaccharide unit commonly found in glycosaminoglycans, which are essential components of the extracellular matrix in animal tissues. These compounds play crucial roles in various biological processes, including cell signaling, proliferation, and structural integrity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glca-gal typically involves glycosylation reactions where glucuronic acid (GlcA) is linked to galactose (Gal). One common method is the use of glycosyl chlorides as donors, activated by heating in the presence of a combination of Bu4NBr, P(OEt)3, and excess Hünig’s base . This method allows for the formation of the glycosidic bond under controlled conditions.
Industrial Production Methods
Industrial production of Glca-gal often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bond between GlcA and Gal. This method is preferred for large-scale production as it reduces the number of synthetic steps and minimizes the use of hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Glca-gal undergoes various chemical reactions, including:
Oxidation: Glca-gal can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert Glca-gal to its corresponding alcohols.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and nitric acid.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic conditions.
Major Products
Oxidation: Uronic acids.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Wissenschaftliche Forschungsanwendungen
Glca-gal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to extracellular matrix dysfunction.
Industry: Used in the production of biomaterials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Glca-gal involves its interaction with specific receptors and enzymes in the extracellular matrix. It binds to proteins such as CD44, which are involved in cell adhesion and migration. The binding of Glca-gal to these proteins can modulate various signaling pathways, influencing cell behavior and tissue homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heparan sulfate: Contains glucuronic acid but differs in its sulfation pattern.
Chondroitin sulfate: Similar structure but includes sulfated galactosamine instead of galactose.
Dermatan sulfate: Contains iduronic acid instead of glucuronic acid.
Uniqueness
Glca-gal is unique due to its specific glycosidic linkage and its role in forming the backbone of various glycosaminoglycans. Its distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable component in biological and medical research .
Eigenschaften
CAS-Nummer |
4343-50-4 |
|---|---|
Molekularformel |
C12H20O12 |
Molekulargewicht |
356.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-2-3(14)8(7(18)11(21)22-2)23-12-6(17)4(15)5(16)9(24-12)10(19)20/h2-9,11-18,21H,1H2,(H,19,20)/t2-,3+,4+,5+,6-,7-,8+,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
GGFHJVYVXSKMOX-HNGKQJQCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


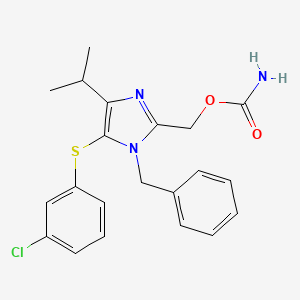
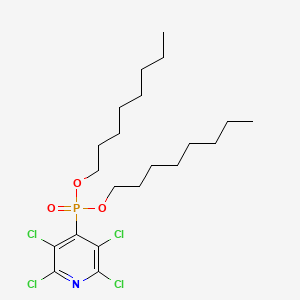
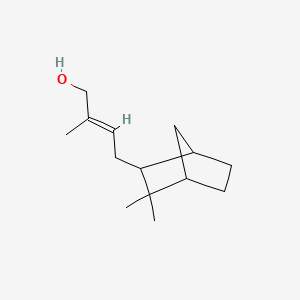
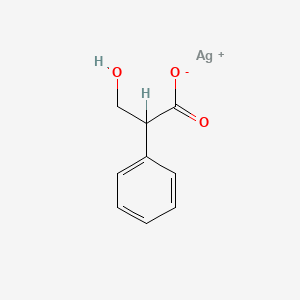
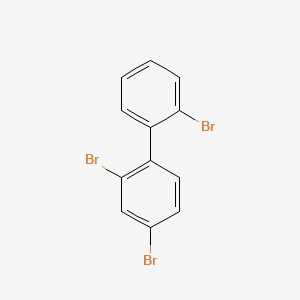
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
